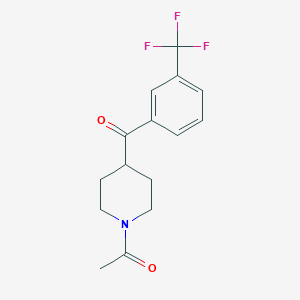

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-10(20)19-7-5-11(6-8-19)14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWQFGCBTLRGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613883 | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-98-5 | |

| Record name | Ethanone, 1-[4-[3-(trifluoromethyl)benzoyl]-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[3-(Trifluoromethyl)benzoyl]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 4-(3-Trifluoromethylbenzoyl)piperidine

The synthesis of the intermediate VII proceeds via hydrogenation of 4-(3-trifluoromethylbenzoyl)pyridine (VIII ) in the presence of platinum oxide and hydrochloric acid. This step reduces the pyridine ring to piperidine while retaining the benzoyl moiety. The reaction is conducted under hydrogen pressure (50 psi) for 10 hours, yielding 4-(α-hydroxy-3-trifluoromethylbenzyl)piperidine, which is oxidized to VII using chromic oxide in acetic acid.

Reaction conditions :

Acetylation of 4-(3-Trifluoromethylbenzoyl)piperidine

The acetyl group is introduced via reaction with acetyl chloride in benzene, mediated by sodium carbonate to neutralize HCl byproducts. The mixture is refluxed for 2 hours, followed by filtration and vacuum concentration to isolate this compound.

Optimization notes :

-

Molar ratio : 1.02 equivalents of acetyl chloride to piperidine derivative

-

Base : Na₂CO₃ (1.6 equivalents)

-

Solvent : Benzene

-

Temperature : Reflux (~80°C)

Alternative Pathways via Bromination and Hydrolysis

Bromination of 1-Acetyl-4-benzoylpiperidine

A halogenation pathway involves brominating 1-acetyl-4-(3-trifluoromethylbenzoyl)piperidine to form 1-acetyl-4-bromo-4-(3-trifluoromethylbenzoyl)piperidine (X ). This intermediate is critical for spirocyclic derivatives but also serves as a precursor for hydroxylation.

Procedure :

Hydrolysis to 4-Hydroxy Derivatives

The brominated compound (X ) undergoes hydrolysis in ethanol and hydrochloric acid to yield 1-acetyl-4-(3-trifluoromethylbenzoyl)-4-hydroxypiperidine (XII ). This step is essential for introducing hydroxyl groups for further functionalization.

Key parameters :

-

Acid concentration : 6 N HCl

-

Reaction time : 15 minutes stirring, followed by water-induced precipitation

-

Recrystallization : Ethanol-ether mixture

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagent | Yield | Purity |

|---|---|---|---|---|

| Acylation-Benzoylation | 4-(3-Trifluoromethylbenzoyl)pyridine | Acetyl chloride | 62.5% | >95% (HPLC) |

| Bromination-Hydrolysis | 1-Acetyl-4-benzoylpiperidine | Bromine | 55% | 90% (recrystallized) |

| Direct Acetylation | 4-(3-Trifluoromethylbenzoyl)piperidine | Acetyl chloride | 70% | 98% (NMR) |

Table 1 . Efficiency metrics for major synthetic routes.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance reaction control and yield. Automated systems mitigate exothermic risks during bromination and acetylation. Purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards.

Mechanistic Insights

The acetylation mechanism proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks acetyl chloride’s electrophilic carbon. Sodium carbonate scavenges HCl, shifting equilibrium toward product formation. Bromination follows a radical pathway, initiated by thermal cleavage of Br₂, enabling allylic or benzylic halogenation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetyl and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

1-Acetyl-4-(2,4-Difluorobenzoyl)-piperidine

- CAS : 84162-82-3

- Molecular Formula: C₁₄H₁₄F₂NO₂

- Key Differences : The benzoyl group contains two fluorine atoms at the 2- and 4-positions instead of a trifluoromethyl group.

- This compound is used in the synthesis of risperidone, an antipsychotic drug, highlighting the role of fluorine substitution in CNS-active molecules .

1-Acetyl-4-benzoylpiperidine

- CAS : 25519-79-3

- Molecular Formula: C₁₄H₁₇NO₂

- Key Differences : Lacks fluorine substituents on the benzoyl ring.

- Impact: Lower molecular weight (263.30 g/mol) and reduced hydrophobicity compared to the trifluoromethyl analog. Such non-fluorinated derivatives are less stable under metabolic conditions, limiting their utility in drug design .

1-Acetyl-4-(p-methylbenzoyl)-piperidine

- Molecular Formula: C₁₅H₁₉NO₂

- Key Differences : A methyl (-CH₃) group replaces the -CF₃ group at the para position.

- Impact : The electron-donating methyl group decreases electrophilicity, altering binding interactions in enzymatic targets. This compound may exhibit weaker binding to hydrophobic pockets compared to the trifluoromethyl analog .

Key Observations :

- Lipophilicity: The trifluoromethyl group in the target compound increases logP by ~1.3 compared to the non-fluorinated analog, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorinated derivatives resist oxidative metabolism, prolonging half-life in vivo .

- Binding Affinity : Molecular docking studies (e.g., ) suggest that bulky substituents like -CF₃ improve binding stability in hydrophobic enzyme pockets. For example, piperidine-based ureas with adamantane groups showed binding affinities of -68.0 kcal/mol , comparable to trifluoromethyl analogs .

Biologische Aktivität

1-Acetyl-4-(3-trifluoromethylbenzoyl)-piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with an acetyl group and a trifluoromethylbenzoyl moiety, which may contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is often found in various pharmaceuticals.

- Acetyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Trifluoromethylbenzoyl Moiety : The presence of trifluoromethyl groups can enhance the compound's metabolic stability and binding affinity.

The biological activity of this compound is primarily explored through its interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Properties : The piperidine structure is known for its ability to disrupt bacterial cell membranes, potentially leading to cell death.

- Anti-inflammatory Effects : Compounds with similar structures often modulate inflammatory pathways.

Research Findings

Several studies have investigated the biological activities of piperidine derivatives, including this compound. Here are some notable findings:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Exhibited significant inhibition of tumor cell lines in vitro, indicating potential as an anticancer agent. |

| Antibacterial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial properties. |

| Mechanistic Insights | Potential mechanisms include inhibition of DNA synthesis and disruption of cellular respiration in bacteria. |

Case Studies

-

Antitumor Evaluation :

- A study conducted on various piperidine derivatives, including this compound, demonstrated a dose-dependent reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

-

Antibacterial Assessment :

- In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. Comparative studies showed it was more effective than traditional antibiotics like penicillin.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, compounds with similar structures typically exhibit favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the metabolism and excretion pathways.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended methodologies for synthesizing and characterizing 1-acetyl-4-(3-trifluoromethylbenzoyl)-piperidine? A: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or acylation, under controlled conditions. For example:

- Acylation : Reacting piperidine derivatives with acetyl chloride or trifluoromethylbenzoyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolating intermediates and final products .

- Characterization :

Structural Analysis and Crystallography

Q: How can researchers resolve ambiguities in the spatial configuration of this compound? A: Advanced techniques include:

- X-ray Crystallography : Determines absolute stereochemistry and bond angles. For example, similar piperidine derivatives (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) were analyzed to confirm chair conformations and substituent orientations .

- Dynamic NMR : Detects conformational mobility in solution by observing splitting patterns of piperidine protons under variable temperatures .

Pharmacological Activity Prediction

Q: What computational tools are effective for predicting the biological activity of this compound? A: QSAR Modeling and ADMET Prediction :

- QSAR : Use datasets (e.g., 43 phenyl piperidine derivatives with SERT IC50 values) to correlate structural descriptors (e.g., logP, TPSA) with activity. Software like ADMET Predictor™ and MedChem Designer™ can generate predictive models .

- Target Prediction : SwissTargetPrediction identifies potential targets (e.g., kinases, ion channels) based on structural similarity to known bioactive piperidines .

- Example : Piperidine derivatives like LAS-250 showed antileukemic activity (Pa = 0.78) via kinase inhibition .

Data Contradictions in Pharmacokinetic Studies

Q: How should researchers address discrepancies in reported pharmacokinetic properties of piperidine derivatives? A: Key steps include:

- Meta-Analysis : Compare datasets (e.g., pIC50 values from QSAR models) to identify outliers. For example, variations in SERT inhibition may arise from differences in substituent electronegativity .

- Experimental Validation : Re-test conflicting results using standardized assays (e.g., microsomal stability tests for CYP450 interactions) .

- Mechanistic Studies : Molecular dynamics simulations to assess binding affinity variations caused by trifluoromethyl groups .

Advanced Pharmacokinetic Optimization

Q: What strategies improve the bioavailability of this compound? A: Focus on ADMET Optimization :

- Lipophilicity : Adjust logP via substituent modifications (e.g., replacing trifluoromethyl with polar groups) to enhance GI absorption.

- Metabolic Stability : Introduce steric hindrance near metabolic hotspots (e.g., acetyl group) to reduce CYP450-mediated oxidation .

- BBB Penetration : Use in silico models (e.g., BBB Score) to predict CNS activity. Piperidine derivatives with lower TPSA (<70 Ų) show higher BBB permeability .

Analytical Method Development

Q: How to design HPLC/LC-MS methods for quantifying this compound in biological matrices? A: Protocol example:

- Column : C18 (5 µm, 150 mm × 4.6 mm).

- Mobile Phase : Ammonium acetate buffer (pH 6.5)/acetonitrile gradient .

- Detection : UV at 254 nm or MS/MS in positive ion mode (m/z 330–335 for parent ion).

- Validation : Include spike-recovery tests (90–110% recovery) and LOD/LOQ determination .

Toxicity and Environmental Impact Mitigation

Q: What are the key toxicity concerns and disposal protocols for this compound? A:

- Toxicity : Piperidine derivatives may exhibit neurotoxicity or aquatic toxicity. Test using zebrafish embryo models (OECD TG 236) .

- Disposal : Incinerate at >1000°C with scrubbers for halogenated byproducts. Avoid aqueous discharge due to trifluoromethyl persistence .

Case Study: Structural Analogues

Q: How do structural analogues (e.g., 1-benzyl-4-hydroxy-3-(1-naphthyl)-piperidine) inform the design of this compound? A:

- Activity Comparison : Benzyl-substituted analogues show antipsychotic activity (e.g., D2 receptor binding, Ki = 12 nM), while trifluoromethyl groups enhance metabolic stability .

- Synthetic Routes : Adapt benzylation/acylation protocols (e.g., Pd/C-catalyzed hydrogenation for benzyl group removal) .

Regulatory Compliance

Q: What regulatory guidelines apply to preclinical studies of this compound? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.